3,5-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide
Description
3,5-Dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a sulfamoylphenyl moiety substituted with a pyrimidin-2-yl group. The compound’s core structure includes a benzofuran ring with methyl groups at the 3- and 5-positions, linked via a carboxamide bridge to a para-substituted phenylsulfamoyl group.
Properties
IUPAC Name |
3,5-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-13-4-9-18-17(12-13)14(2)19(29-18)20(26)24-15-5-7-16(8-6-15)30(27,28)25-21-22-10-3-11-23-21/h3-12H,1-2H3,(H,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKBBEZPYGUQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process generally involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of production.
Chemical Reactions Analysis
Key Reaction Steps
-
Benzofuran Core Formation
-
Condensation Reactions : Formation of the benzofuran ring may involve cyclization of β-keto esters or α-aryl ketones under acidic/basic conditions .
-
Substitution : The 3,5-dimethyl groups are likely introduced via alkylation or coupling reactions (e.g., Suzuki coupling) to modify the benzofuran framework .
-
-
Sulfamoyl Group Incorporation
-
Sulfonamide Formation : The pyrimidin-2-ylsulfamoyl group is typically synthesized via sulfonation of pyrimidine derivatives (e.g., using chlorosulfonic acid) followed by coupling with aniline intermediates.
-
Nucleophilic Substitution : The sulfamoyl group is then attached to the phenyl ring via nucleophilic aromatic substitution or amide coupling (e.g., using HATU or EDCl) .
-
-
Carboxamide Coupling
Reaction Conditions
Amide Bond Formation
The coupling of the benzofuran carboxylic acid with the sulfamoyl-phenyl amine typically proceeds via a two-step mechanism:
-
Activation : The carboxylic acid is activated as an imidazolide or mixed anhydride (e.g., using HATU or CDI) .
-
Nucleophilic Attack : The sulfamoyl-phenyl amine acts as a nucleophile, displacing the leaving group to form the amide bond.
Sulfamoyl Group Reactivity
The sulfamoyl group (SO₂NH) exhibits electrophilic character, enabling:
-
Nucleophilic Substitution (e.g., coupling with amines).
-
Hydrolysis under acidic/basic conditions to form sulfamic acid derivatives.
Structural Confirmation
-
NMR Spectroscopy : Identifies the benzofuran (δ ~7.0–8.5 ppm for aromatic protons), sulfamoyl (δ ~8.5–9.5 ppm for NH), and amide (δ ~2.5–3.5 ppm for CH₃ groups) .
-
Mass Spectrometry : Confirms molecular weight (e.g., ~400 g/mol for analogous compounds) .
-
HPLC : Ensures purity and monitors reaction progress.
Functional Group Analysis
| Functional Group | Analytical Technique | Key Observations |
|---|---|---|
| Benzofuran Core | UV-Vis, IR (C=O stretch) | Lactone/ketone absorption bands |
| Sulfamoyl Group | IR (S=O stretches) | Peaks at ~1300–1350 cm⁻¹ |
| Amide Bond | IR (N-H bend) | Broad peak at ~3200–3500 cm⁻¹ |
Chemical Reactivity
-
Amide Hydrolysis : Susceptible to acidic/basic hydrolysis, yielding carboxylic acids and amines.
-
Sulfamoyl Group Stability : Resistant to moderate pH but can undergo hydrolysis under extreme conditions.
-
Electrophilic Substitution : The methyl-substituted benzofuran may undergo electrophilic substitution at activated positions.
Thermal Stability
-
Melting Point : Typically solid at room temperature, with melting points influenced by steric hindrance from methyl groups.
-
Reactivity with Nucleophiles : The sulfamoyl group may react with nucleophiles (e.g., amines) under alkaline conditions.
Scientific Research Applications
3,5-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound’s closest structural analog, N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide (CAS: 620578-16-7), shares the benzofuran-carboxamide scaffold but differs in the sulfamoyl substituent. Below is a detailed comparison of their physicochemical, electronic, and hypothetical biological properties.
Table 1: Structural and Property Comparison
| Property | Target Compound (Pyrimidin-2-yl Substituent) | Analog (Ethyl-Phenyl Substituent) |
|---|---|---|
| Molecular Formula | C₂₂H₂₀N₄O₄S | C₂₆H₂₅N₃O₄S |
| Molecular Weight (g/mol) | 452.49 | 499.56 |
| Substituent Group | Pyrimidin-2-yl (aromatic, electron-withdrawing) | Ethyl-phenyl (bulky, lipophilic) |
| Hydrogen Bond Acceptors | 8 | 6 |
| Calculated logP (ClogP) | ~2.1 (moderate lipophilicity) | ~4.3 (high lipophilicity) |
| Electrophilicity Index* | Higher (due to pyrimidine’s electron deficiency) | Lower |
*Derived from conceptual DFT principles .
Substituent-Driven Electronic Effects
The pyrimidin-2-yl group in the target compound introduces strong electron-withdrawing effects, polarizing the sulfamoyl linkage and enhancing electrophilicity. This is corroborated by conceptual density functional theory (DFT) analyses, where electron-deficient aromatic systems exhibit higher electrophilicity indices and reactivity toward nucleophilic targets . In contrast, the ethyl-phenyl substituent in the analog is electron-donating and sterically bulky, reducing electrophilicity but increasing membrane permeability due to higher lipophilicity (ClogP ~4.3 vs. ~2.1) .
Pharmacokinetic Implications
- Solubility : The target compound’s pyrimidine ring increases hydrogen-bond acceptors (HBA = 8 vs. 6), likely improving aqueous solubility.
- Metabolic Stability : The ethyl-phenyl group in the analog may enhance cytochrome P450-mediated metabolism due to its lipophilic nature, whereas the pyrimidine group could engage in metabolic conjugation pathways.
Biological Activity
3,5-Dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique benzofuran structure, which is fused with a pyrimidinylsulfamoylphenyl group, positioning it as a candidate for various therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C21H18N4O4S
- Molecular Weight : 422.46 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often utilizing methods like the Suzuki–Miyaura coupling reaction to form carbon-carbon bonds under mild conditions. The final product can be purified using high-performance liquid chromatography (HPLC) to ensure quality and yield .
The primary mechanism of action for this compound centers on its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to the arrest of cancer cell proliferation. This property suggests potential applications in cancer therapy .
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial potential. Research focusing on related benzofuran derivatives has shown that compounds with similar structures exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, certain benzofuran-pyrazole hybrids demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .
Antioxidant and Anti-inflammatory Activities
In addition to antimicrobial effects, benzofuran derivatives are also investigated for their antioxidant and anti-inflammatory properties. Compounds exhibiting high antioxidant activity have been reported to scavenge free radicals effectively, with percentages reaching up to 90.52% in DPPH assays . The anti-inflammatory effects are assessed through HRBC membrane stabilization assays, showing substantial protective effects with stabilization percentages between 86.70% and 99.25% .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3,5-Dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | Similar pyrimidinylsulfamoylphenyl group | Potential CDK2 inhibitor |
| N-[4-(4,6-dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]succinamic acid | Different substitution on benzofuran | Used in pH-sensitive biodegradable polymers |
The unique substitution pattern of this compound enhances its binding affinity towards CDK2 compared to other similar compounds, making it a promising candidate for targeted cancer therapy .
Case Study: CDK2 Inhibition
A study investigating the structure-activity relationship (SAR) of benzofuran derivatives found that modifications in the chemical structure significantly affect their inhibitory potency against CDK2. The most potent inhibitors were identified through molecular docking studies that revealed favorable interactions within the enzyme's active site .
Clinical Implications
The potential of this compound as an anticancer agent is underscored by its ability to inhibit critical enzymes involved in cell cycle progression. Ongoing research aims to optimize its structure for improved efficacy and reduced side effects in clinical settings.
Q & A
Basic Research Question: How can researchers optimize the synthesis of 3,5-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide to improve yield and purity?
Methodological Answer:
Synthesis optimization involves refining reaction conditions, such as temperature, solvent choice (e.g., DMF or THF), and catalyst selection (e.g., palladium-based catalysts for coupling reactions). For purification, reverse-phase HPLC (≥98% purity criteria) is recommended, as demonstrated in analogous sulfonamide syntheses . Monitoring intermediates via NMR (e.g., δ 2.57 ppm for methyl groups) and IR spectroscopy (e.g., 2215 cm for nitrile stretches) ensures stepwise fidelity . Adjusting stoichiometric ratios of pyrimidin-2-ylsulfamoyl precursors and benzofuran intermediates can mitigate side-product formation .
Basic Research Question: What analytical techniques are essential for confirming the molecular structure of this compound?
Methodological Answer:
Key techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths (mean σ(C–C) = 0.003 Å) and torsion angles, critical for confirming the benzofuran-pyrimidine linkage .
- Multinuclear NMR : and NMR (e.g., δ 12.87 ppm for CH, δ 168.04 ppm for carbonyl carbons) validate substituent positioning .
- High-resolution mass spectrometry (HRMS) : Matches calculated and observed molecular weights (e.g., CHClNO: 463.96 g/mol) .
Advanced Research Question: How can researchers design in vitro assays to evaluate alpha7 nicotinic acetylcholine receptor (α7 nAChR) agonist activity for this compound?
Methodological Answer:
- Receptor Binding Assays : Use -α-bungarotoxin competition binding in transfected HEK-293 cells expressing human α7 nAChR. Calculate IC values and compare to reference agonists like ABT-107 .
- Calcium Influx Assays : Employ FLIPR® assays with co-expressed α7 nAChR and chaperone proteins (e.g., RIC-3) to measure intracellular Ca flux, normalized to positive controls (e.g., PNU-120596) .
- Data Normalization : Express efficacy as % activation relative to acetylcholine (1 mM) and account for desensitization kinetics .
Advanced Research Question: How should discrepancies between in vitro potency and in vivo efficacy in preclinical models be resolved?
Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS in plasma and brain homogenates. Low brain penetration may explain efficacy gaps despite high in vitro affinity .
- Metabolite Identification : Use hepatic microsomal assays (e.g., human CYP450 isoforms) to detect inactive or toxic metabolites impacting in vivo results .
- Dose-Response Optimization : Conduct tiered dosing in rodent models (e.g., Morris water maze for cognitive effects) to establish therapeutic windows .
Advanced Research Question: What computational strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Molecular Docking : Model interactions with α7 nAChR (PDB ID: 7KO3) using AutoDock Vina. Focus on sulfamoyl-phenyl binding to receptor loops .
- Quantitative SAR (QSAR) : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with agonist activity .
- ADMET Prediction : Use admetSAR 2.0 to predict permeability (LogP) and toxicity, prioritizing analogs with balanced profiles .
Basic Research Question: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles. Avoid inhalation via fume hoods during synthesis .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers. Follow OSHA guidelines for sulfonamide derivatives .
Advanced Research Question: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
- X-ray Crystallography : Determine protonation states of pyrimidine nitrogen atoms (e.g., N1 vs. N3) via electron density maps. Compare bond lengths (e.g., C-N = 1.34 Å vs. 1.38 Å for single/double bonds) .
- Hydrogen Bond Analysis : Identify intermolecular H-bonds (e.g., NHO=C) stabilizing specific tautomers in the crystal lattice .
Basic Research Question: What solvent systems are optimal for solubility testing of this compound?
Methodological Answer:
- Polar Solvents : Use DMSO for stock solutions (e.g., 10 mM) due to high solubility of benzofuran-carboxamides.
- Aqueous Buffers : Test phosphate-buffered saline (PBS, pH 7.4) with co-solvents (e.g., 0.1% Tween-80) for biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
